2,5-Dibromopyridin-3-amine
Overview
Description
2,5-Dibromopyridin-3-amine is a useful research compound. Its molecular formula is C5H4Br2N2 and its molecular weight is 251.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Palladium-Catalyzed Reactions
2,5-Dibromopyridin-3-amine is utilized in various palladium-catalyzed reactions. The palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including 2,5-dibromopyridines, has been explored for its effectiveness in various coupling reactions (Abel et al., 2017). Moreover, palladium-catalyzed aminocarbonylation of diiodopyridines, such as 2,5-diiodopyridine, demonstrates significant potential in the formation of complex molecules with carboxamide functionalities (Takács et al., 2017).
Synthesis of Novel Compounds
This compound is also instrumental in synthesizing novel compounds. For instance, its role in the synthesis of novel steroidal 3-cyano-2-aminopyridines has been noted for providing efficient access to structurally diverse steroidal compounds (Zhang et al., 2016). Additionally, its use in the copper-catalyzed synthesis of β- and δ-carbolines underscores its versatility in organic synthesis (Hung et al., 2021).
Development of Fluorescent Probes
3-AminoBODIPY dyes synthesized from reactions involving this compound have been identified as potential fluorescent probes for the alkaline pH range, indicating its utility in biochemical applications (Zhang et al., 2016).
Safety and Hazards
2,5-Dibromopyridin-3-amine is classified as a hazardous material . It has a hazard class of 6.1, and the signal word is “Danger”. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is used in the preparation of conjugate polymers for neurotoxin detection and as an intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors .
Mode of Action
As an intermediate in the synthesis of ROCK inhibitors, it may interact with the kinase to inhibit its activity
Biochemical Pathways
Given its use in the synthesis of rock inhibitors, it may indirectly influence pathways regulated by this kinase, such as cell motility, proliferation, and apoptosis .
Result of Action
As an intermediate in the synthesis of ROCK inhibitors, it may contribute to the inhibition of ROCK activity, potentially affecting cellular processes such as cell motility and proliferation .
Action Environment
It is recommended to be stored in a dark place under an inert atmosphere at 2-8°c , suggesting that light, oxygen, and temperature may affect its stability.
Properties
IUPAC Name |
2,5-dibromopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBUYMPBFPXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598590 | |
Record name | 2,5-Dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90902-84-4 | |
Record name | 2,5-Dibromo-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90902-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dibromopyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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